molecular formula C15H25NO2 B15255848 {[3-Methoxy-4-(2-methylpropoxy)phenyl]methyl}(propyl)amine

{[3-Methoxy-4-(2-methylpropoxy)phenyl]methyl}(propyl)amine

Cat. No.: B15255848
M. Wt: 251.36 g/mol
InChI Key: HGSQZIGJWZCEPN-UHFFFAOYSA-N
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Description

{[3-Methoxy-4-(2-methylpropoxy)phenyl]methyl}(propyl)amine is an organic compound with the molecular formula C15H25NO2 It is characterized by the presence of a methoxy group, a methylpropoxy group, and a propylamine group attached to a phenyl ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of {[3-Methoxy-4-(2-methylpropoxy)phenyl]methyl}(propyl)amine typically involves multiple steps. One common method is the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds. This reaction involves the coupling of an aryl halide with an organoboron compound in the presence of a palladium catalyst . The reaction conditions are generally mild and tolerant of various functional groups.

Industrial Production Methods

For large-scale industrial production, the preparation method may involve the use of more cost-effective and scalable processes. One such method includes the use of ethyl acetate as a solvent, where the compound is heated, dissolved, and then cooled to precipitate the desired product . This method is advantageous due to its simplicity, mild conditions, and high repeatability.

Chemical Reactions Analysis

Types of Reactions

{[3-Methoxy-4-(2-methylpropoxy)phenyl]methyl}(propyl)amine undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

    Substitution: Nucleophilic substitution reactions typically involve reagents like sodium hydroxide or potassium tert-butoxide.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce alcohols or amines.

Scientific Research Applications

{[3-Methoxy-4-(2-methylpropoxy)phenyl]methyl}(propyl)amine has several scientific research applications:

Mechanism of Action

The mechanism of action of {[3-Methoxy-4-(2-methylpropoxy)phenyl]methyl}(propyl)amine involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

    {[3-Methoxy-4-(2-methylpropoxy)phenyl]methyl}(propyl)amine hydrochloride: A similar compound with a hydrochloride salt form.

    {[3-Methoxy-4-(2-methylpropoxy)phenyl]methyl}(ethyl)amine: A compound with an ethyl group instead of a propyl group.

    {[3-Methoxy-4-(2-methylpropoxy)phenyl]methyl}(butyl)amine: A compound with a butyl group instead of a propyl group.

Uniqueness

This compound is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties

Properties

Molecular Formula

C15H25NO2

Molecular Weight

251.36 g/mol

IUPAC Name

N-[[3-methoxy-4-(2-methylpropoxy)phenyl]methyl]propan-1-amine

InChI

InChI=1S/C15H25NO2/c1-5-8-16-10-13-6-7-14(15(9-13)17-4)18-11-12(2)3/h6-7,9,12,16H,5,8,10-11H2,1-4H3

InChI Key

HGSQZIGJWZCEPN-UHFFFAOYSA-N

Canonical SMILES

CCCNCC1=CC(=C(C=C1)OCC(C)C)OC

Origin of Product

United States

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